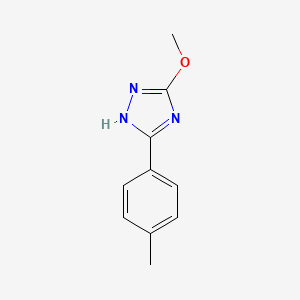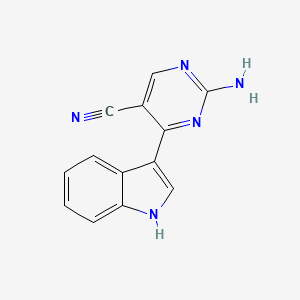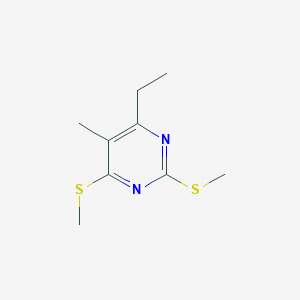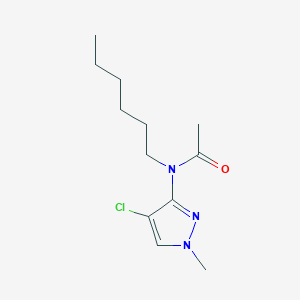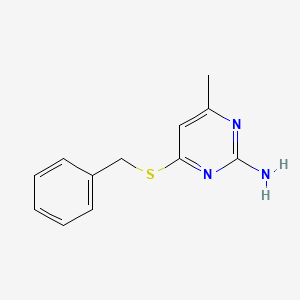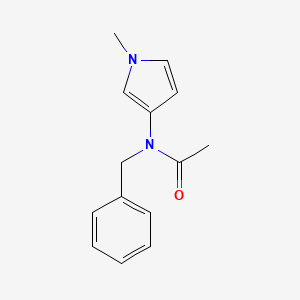
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzyl group attached to a nitrogen atom, which is also bonded to a 1-methyl-1H-pyrrol-3-yl group and an acetamide moiety. The presence of the pyrrole ring, a five-membered aromatic heterocycle, imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
N-Benzylation: The pyrrole ring is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the reaction of the N-benzylated pyrrole with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)ethylamine.
Substitution: Formation of halogenated or nitro-substituted derivatives of the compound.
科学的研究の応用
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
N-Benzylacetamide: Lacks the pyrrole ring, resulting in different chemical properties and biological activities.
N-(1-Methyl-1H-pyrrol-3-yl)acetamide:
N-Benzyl-N-(1H-pyrrol-3-yl)acetamide: Similar structure but without the methyl group on the pyrrole ring.
Uniqueness
N-Benzyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is unique due to the presence of both the benzyl and 1-methyl-1H-pyrrol-3-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
62187-95-5 |
|---|---|
分子式 |
C14H16N2O |
分子量 |
228.29 g/mol |
IUPAC名 |
N-benzyl-N-(1-methylpyrrol-3-yl)acetamide |
InChI |
InChI=1S/C14H16N2O/c1-12(17)16(14-8-9-15(2)11-14)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
InChIキー |
PWYWXUNJWDKRFD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=CN(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)
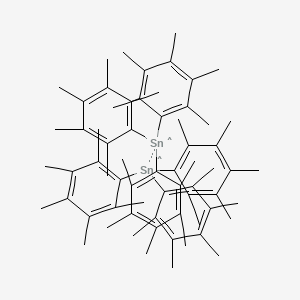
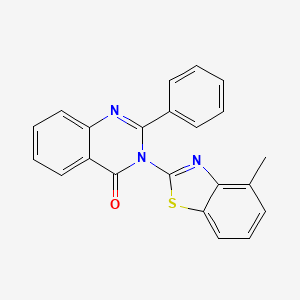

![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)
